![molecular formula C20H18N4O3S B13808630 (3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)
(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone is a complex organic compound that features a nitrophenyl group, a phenylthiazole moiety, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a haloketone under acidic conditions.
Attachment of the Piperazine Ring: The phenylthiazole intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate.
Introduction of the Nitrophenyl Group: Finally, the nitrophenyl group is introduced through a nucleophilic substitution reaction using a nitrophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone: shares structural similarities with other compounds containing nitrophenyl, thiazole, and piperazine moieties.
1-(4-Fluorophenyl)piperazine: A compound with a similar piperazine ring but different substituents.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Another compound with a nitrophenyl group and a piperazine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H18N4O3S |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
(3-nitrophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H18N4O3S/c25-19(16-7-4-8-17(13-16)24(26)27)22-9-11-23(12-10-22)20-21-18(14-28-20)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2 |
InChI-Schlüssel |
UZBZFYIOHDJAOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


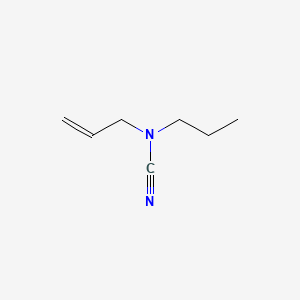
![2-[(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-ylidene]propanedinitrile](/img/structure/B13808551.png)
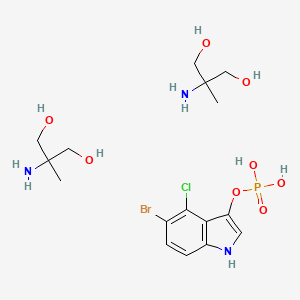
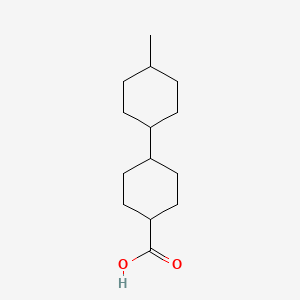
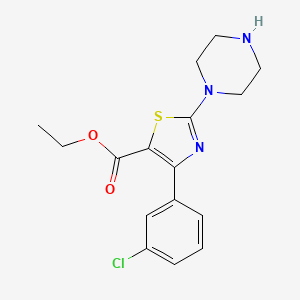
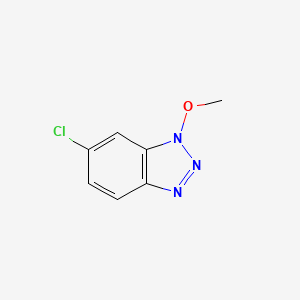
![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)
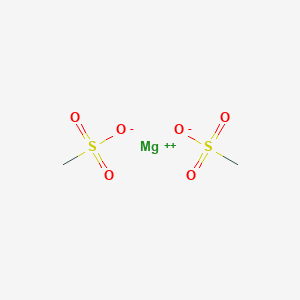
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)
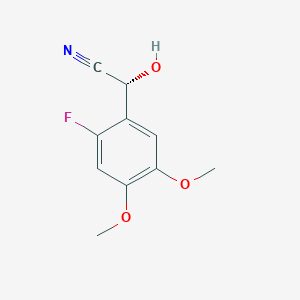
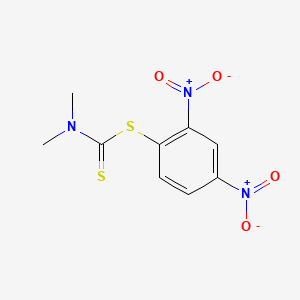
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
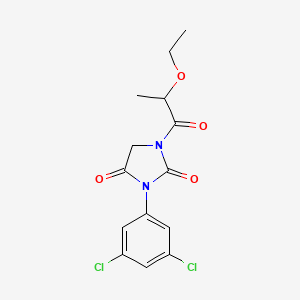
![(4Z)-4-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13808651.png)
